2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine
Description
2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-methylbenzyl group at position 2 and an amino group at position 2. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of 1,2,3-triazole derivatives, particularly in immuno-oncology and enzyme inhibition. The 4-methylphenylmethyl substituent likely enhances lipophilicity and modulates steric interactions, influencing target binding and pharmacokinetic properties.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
MWXTUQDHHXRBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl analogue (IC₅₀ = 0.023 μM) exhibits exceptional IDO1 inhibition, surpassing other triazole derivatives. The electron-withdrawing chlorine atom likely enhances binding affinity to IDO1's heme center .
- The target compound’s 4-methylphenylmethyl group may reduce potency compared to the 4-chlorophenyl derivative due to decreased electronic effects but could improve metabolic stability.
Synthetic Pathways :
- Diazotization-based routes (e.g., for the 4-chlorophenyl analogue) are adaptable for synthesizing the target compound by substituting 4-methylbenzylamine for 4-chloroaniline .
- Sulfonyl- and oxadiazole-containing derivatives (e.g., ) require multi-step protocols involving sulfonation or cycloaddition, increasing synthetic complexity.
Structural Diversity and Applications :
- 1,2,3-Triazole vs. 1,2,4-Triazole Isomers : Compounds like 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-amine () highlight the impact of triazole regioisomerism. 1,2,4-Triazoles often exhibit distinct electronic profiles and biological targets (e.g., apoptosis induction) compared to 1,2,3-triazoles .
- Heterocyclic Hybrids : Derivatives fused with benzothiazole () or oxadiazole () motifs expand pharmacological scope but introduce synthetic and pharmacokinetic challenges .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| 2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine | ~216 g/mol | ~2.1 | Moderate (aqueous) | Amino, methylbenzyl |
| N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine | 194.6 g/mol | ~1.8 | Low | Amino, chlorophenyl |
| 2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine | 242.34 g/mol | ~1.5 | High | Amino, cyclopropyl |
| 1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine | 376.4 g/mol | ~3.5 | Low | Sulfonyl, ethoxy |
Key Insights:
- Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit low solubility due to hydrophobic aromatic and sulfonyl groups, necessitating formulation optimization.
Computational and Crystallographic Analysis
- Structural Refinement Tools : Programs like SHELXL () and Mercury () enable precise analysis of triazole derivatives’ crystal packing and intermolecular interactions, critical for rational drug design .
- Electron Density Mapping: The amino group in 4-amino-1,2,3-triazoles participates in hydrogen bonding with biological targets, as evidenced by IDO1 inhibitor co-crystallization studies .
Biological Activity
The compound 2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine has garnered attention in recent years due to its diverse biological activities. This triazole derivative is synthesized through a click chemistry approach, which enhances its potential in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Synthesis and Properties
The synthesis of this compound typically involves a copper(I)-catalyzed reaction between an azide and an alkyne. This method is favored for its efficiency and selectivity in forming the triazole ring structure. The compound's molecular formula is with a molecular weight of 188.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | PZOIUKVAHOFFCK-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:
- In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
- A study demonstrated that certain synthesized triazoles exhibited good to moderate activities against pathogens including Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Cell Viability Assays : In tests against HepG2 liver cancer cells, compounds similar to this compound showed significant anti-proliferative activity with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 of 13.004 µg/mL for a closely related derivative) .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The triazole ring can interact with enzymes critical for cellular processes, thereby inhibiting their function.
- Molecular Interactions : The compound's structure allows for hydrogen bonding and π-stacking interactions with biological macromolecules, enhancing its efficacy against microbial and cancerous cells.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various triazole derivatives, it was found that those containing methyl groups exhibited enhanced activity against E. coli and S. aureus. The results indicated that modifications at the phenyl ring significantly influenced the biological activity of the compounds tested .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of triazole derivatives revealed that compounds structurally similar to this compound inhibited HepG2 cell proliferation effectively. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
